(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Overview
Description
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN4 and its molecular weight is 329.62 g/mol. The purity is usually 95%.
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Biological Activity
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride (CAS Number: 1212331-40-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antibacterial properties, and mechanisms of action.
Chemical Structure
The chemical structure of this compound is characterized by a tetrahydrotriazole ring fused to a pyrazine moiety with a bromobenzyl substituent. This unique structure contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising antiproliferative effects against various cancer cell lines.
- Antibacterial Properties : It exhibits moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.
- Modulation of Sigma Receptors : It acts as a modulator of sigma receptors and shows potential as a β-secretase inhibitor for Alzheimer's disease therapy.
Anticancer Activity
Research indicates that compounds related to triazolo[1,5-a]pyrazines demonstrate significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
- IC50 Values : Some derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. For example, derivatives similar to this compound showed IC50 values of 0.83 ± 0.07 μM for A549 cells and lower for MCF-7 cells .
Cell Line | IC50 Value (μM) |
---|---|
A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 |
HeLa | 2.85 ± 0.74 |
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed using the microbroth dilution method:
- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values comparable to standard antibiotics like ampicillin.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : It acts as a β-secretase inhibitor which is crucial for reducing amyloid-beta production in Alzheimer's disease.
- Sigma Receptor Modulation : Its interaction with sigma receptors may contribute to its anticancer effects by influencing cell signaling pathways.
Case Studies
Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:
-
Case Study on Anticancer Properties :
- A study involving a derivative similar to this compound reported significant tumor reduction in xenograft models.
-
Case Study on Antibacterial Effects :
- Another study highlighted the effectiveness of triazole derivatives against multidrug-resistant bacterial strains.
Properties
IUPAC Name |
(6R)-6-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4.ClH/c13-10-3-1-9(2-4-10)5-11-8-17-12(6-14-11)7-15-16-17;/h1-4,7,11,14H,5-6,8H2;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPMGKCPZXCEMP-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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